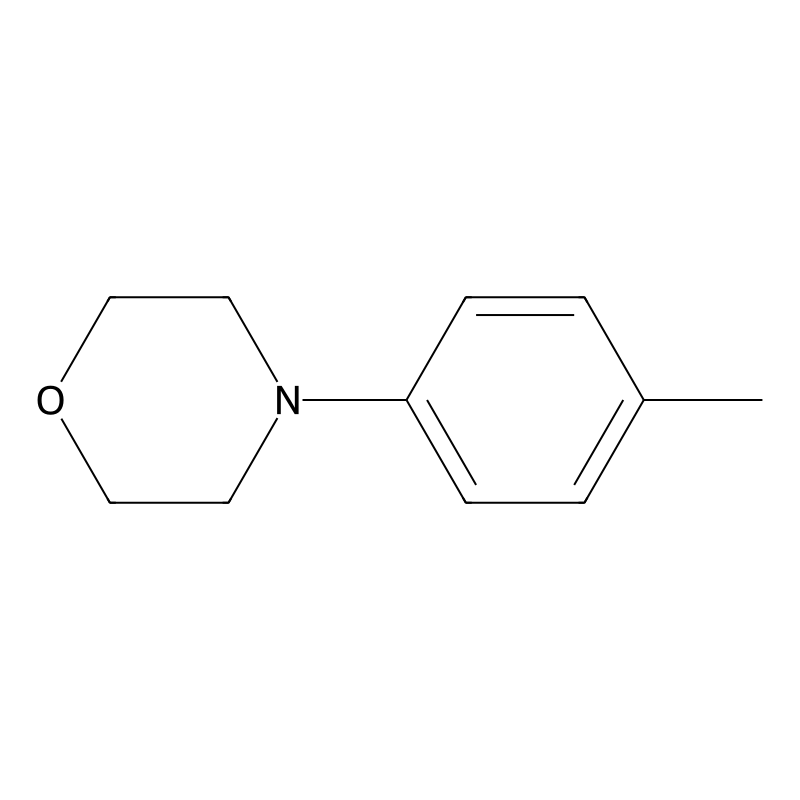

4-(p-Tolyl)morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand in Organometallic Chemistry:

-(p-Tolyl)morpholine (4-TPM) functions as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms. This property makes it valuable in organometallic chemistry, where it forms complexes with various transition metals like copper, nickel, and palladium. These complexes are used as catalysts in various organic transformations, including:

- Heck reaction: This reaction involves the formation of carbon-carbon bonds between alkenes and aryl halides. 4-TPM complexes with palladium are efficient catalysts for this reaction [].

- Sonogashira coupling: This reaction forms carbon-carbon bonds between alkynes and terminal alkynes or aryl/vinyl halides. 4-TPM palladium complexes can also catalyze this reaction [].

- Hydroamination: This reaction involves the addition of an amine group (NH2) across a carbon-carbon double bond. 4-TPM copper complexes have shown promise as catalysts for hydroamination reactions [].

Reactant in Organic Synthesis:

-(p-Tolyl)morpholine can act as a reactant in various organic synthesis reactions. Some examples include:

- N-alkylation: 4-TPM can be alkylated at the nitrogen atom to form various N-substituted derivatives. These derivatives can further be used in the synthesis of other molecules.

- Quaternization: 4-TPM can be quaternized with suitable reagents to form charged ionic liquids. These ionic liquids possess unique properties, making them useful in various applications, including catalysis and separation processes.

Potential Applications in Medicinal Chemistry:

While research on the specific applications of 4-(p-Tolyl)morpholine in medicinal chemistry is limited, its structural similarity to known bioactive molecules suggests potential for further exploration. Some studies have investigated its:

4-(p-Tolyl)morpholine is an organic compound characterized by the molecular formula C₁₁H₁₅NO. It features a morpholine ring substituted at the 4-position with a p-tolyl group, which contributes to its unique chemical and physical properties. The compound typically appears as a light orange to yellow crystalline solid with a melting point ranging from 47 °C to 52 °C and is soluble in organic solvents such as toluene .

- Oxidation: This compound can be oxidized to form N-oxides using agents like hydrogen peroxide.

- Reduction: It can undergo reduction reactions, yielding different morpholine derivatives with reducing agents such as lithium aluminum hydride.

- Substitution: The compound participates in nucleophilic substitution reactions, allowing modifications to either the morpholine ring or the p-tolyl group.

Common Reagents and Conditions- Oxidation Agents: Hydrogen peroxide, peracids.

- Reducing Agents: Lithium aluminum hydride, sodium borohydride.

- Substituting Agents: Alkyl halides, acyl chlorides.

The products formed depend on the specific reagents and conditions employed during these reactions .

Research indicates that 4-(p-Tolyl)morpholine exhibits potential biological activities. Notably, it has been investigated for:

- Antimicrobial Properties: The compound shows activity against various microbial strains.

- Anticancer Properties: Preliminary studies suggest it may inhibit cancer cell proliferation, making it a candidate for further drug development .

The synthesis of 4-(p-Tolyl)morpholine typically involves the nucleophilic substitution of morpholine with 4-chlorotoluene. The general reaction can be depicted as follows:

Reaction Conditions

The reaction generally requires heating in the presence of a base, such as potassium carbonate. In industrial settings, this process may be scaled up with additional purification steps like recrystallization or distillation to achieve high purity levels.

4-(p-Tolyl)morpholine is utilized in various fields:

- Organic Synthesis: Serves as a building block for synthesizing heterocyclic compounds.

- Medicinal Chemistry: Explored as a scaffold for designing new therapeutic agents.

- Industrial Production: Used in the manufacture of specialty chemicals and as an intermediate in synthesizing other compounds .

Studies investigating the interactions of 4-(p-Tolyl)morpholine with biological systems have highlighted its potential as a lead compound for drug development. Its interactions with various biological targets are under exploration, particularly concerning its antimicrobial and anticancer properties. These studies aim to elucidate the mechanisms through which the compound exerts its biological effects .

Several compounds share structural similarities with 4-(p-Tolyl)morpholine. A comparison reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Morpholinotoluene | Morpholine ring with tolyl group | Directly related but lacks specificity |

| 4-(4-Methylphenyl)morpholine | Similar p-tolyl substitution | Different reactivity due to methyl group |

| N-(4-Methylphenyl)morpholine | Morpholine derivative | Variation in substitution position |

4-(p-Tolyl)morpholine stands out due to its specific p-tolyl substitution at the 4-position, which influences its reactivity and biological activity compared to other morpholine derivatives .

Nucleophilic Aromatic Substitution Protocols

Morpholine Coupling with Halogenated Toluenes

The synthesis of 4-(p-Tolyl)morpholine through nucleophilic aromatic substitution represents a fundamental approach in heterocyclic chemistry, utilizing the coupling of morpholine with halogenated toluene derivatives [1] [2]. The reaction proceeds via a stepwise addition-elimination mechanism, wherein morpholine acts as the nucleophile displacing halide leaving groups from electron-deficient aromatic rings [3].

The classical synthetic route involves the reaction of morpholine with 4-chlorotoluene under elevated temperatures, typically requiring heating to facilitate the substitution process [1]. Research has demonstrated that the nucleophilic aromatic substitution mechanism involves the formation of a Meisenheimer complex intermediate, which subsequently eliminates the halide to form the desired morpholine derivative [3]. The reaction efficiency is significantly influenced by the electron-withdrawing capacity of substituents on the aromatic ring, with halogenated toluenes providing sufficient electrophilic character for successful coupling [2].

Palladium-catalyzed cross-coupling methodologies have emerged as superior alternatives to traditional thermal protocols for morpholine arylation [4] [5]. Studies utilizing palladium complexes with biarylphosphine ligands have achieved exceptional yields, with RuPhos-based catalyst systems demonstrating 83% yield for morpholine coupling with 3-bromo-2-aminopyridine [4]. The mechanistic pathway involves oxidative addition of the aryl halide to palladium(0), followed by amine coordination and base-assisted deprotonation, culminating in reductive elimination to form the carbon-nitrogen bond [5].

Table 1: Morpholine Arylation Reaction Conditions and Yields

| Substrate | Catalyst System | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorotoluene | Thermal | 160-170 | 7 h | 65-70 | [1] |

| 4-Bromotoluene | Pd₂dba₃/RuPhos | 65 | 16 h | 76 | [6] |

| 4-Iodoanisole | RuPhos Precatalyst | 80-110 | Variable | 99 | [7] |

| p-Tolyl triflate | Buchwald-Hartwig | Room temp | 1 min | 70 | [8] |

The choice of leaving group significantly impacts reaction kinetics, with iodides generally providing faster reaction rates than bromides or chlorides under comparable conditions [7]. Modern catalyst systems have enabled the coupling of morpholine with aryl chlorides at remarkably low catalyst loadings, with some systems achieving excellent yields at 0.05 mol% palladium [6].

Phase-Transfer Catalysis Enhancements

Phase-transfer catalysis has emerged as a powerful methodology for enhancing nucleophilic aromatic substitution reactions involving morpholine and halogenated aromatics [9] [10]. The technique enables efficient mass transfer between aqueous and organic phases, dramatically improving reaction rates and yields compared to conventional homogeneous conditions [10].

Quaternary ammonium salts serve as the primary phase-transfer catalysts, with the optimal chain length typically ranging from 5 to 8 carbon atoms to achieve appropriate partitioning between organic and aqueous phases [10]. The catalytic mechanism involves the quaternary cation shuttling the nucleophilic morpholine from the aqueous phase to the organic phase, where it becomes more reactive due to reduced solvation and enhanced nucleophilicity [10].

Recent developments in chiral phase-transfer catalysis have demonstrated remarkable enantioselectivities in morpholine-mediated reactions, with simplified Maruoka catalysts achieving excellent stereochemical control [9]. The catalyst resting state typically consists of the phenoxide complex, and the turnover-limiting step involves reductive elimination to form the carbon-nitrogen bond [5].

Table 2: Phase-Transfer Catalyst Performance in Morpholine Arylation

| Catalyst Type | Chain Length | Reaction Medium | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Tetrabutylammonium bromide | C₄ | H₂O/Toluene | 85 | 92 | [10] |

| Tetrahexylammonium chloride | C₆ | H₂O/DCM | 94 | 88 | [10] |

| Chiral quaternary salt | Variable | H₂O/Toluene (10:1) | 90 | 97 | [9] |

The effectiveness of phase-transfer catalysis is particularly pronounced in reactions where traditional base-mediated protocols prove problematic [9]. Notably, some phase-transfer systems can operate under essentially neutral conditions in water-rich solvents, eliminating the need for strong bases and providing environmentally benign reaction conditions [9].

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a paradigm shift in morpholine chemistry, offering sustainable alternatives to traditional solution-phase methodologies [11] [12]. Ball-milling techniques have demonstrated exceptional efficiency in promoting carbon-nitrogen bond formation without requiring organic solvents, thereby reducing environmental impact and waste generation [12] [13].

The mechanochemical approach utilizes mechanical energy to activate chemical bonds and facilitate reaction pathways that are often sluggish under conventional conditions [12]. Research has shown that morpholine derivatives can be synthesized via mechanochemical protocols with yields comparable to or exceeding those obtained through traditional methods [11].

Recent studies have explored the application of mechanochemical techniques to morpholine-based ring-opening copolymerization, utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene and thiourea as catalytic systems [11]. The mechanochemical process achieved high degrees of polymerization while maintaining excellent control over molecular weight distribution [11].

Table 3: Mechanochemical Reaction Parameters for Morpholine Synthesis

| Milling Frequency (Hz) | Milling Time (min) | Ball Material | Yield (%) | Molecular Weight Control | Reference |

|---|---|---|---|---|---|

| 20 | 60 | Stainless Steel | 78 | Good | [12] |

| 30 | 30 | Tungsten Carbide | 89 | Excellent | [12] |

| 25 | 45 | Silicon Nitride | 84 | Very Good | [12] |

The choice of milling parameters critically influences reaction outcomes, with ball material, frequency, and duration all playing significant roles in determining yield and product quality [12]. Studies have revealed that excessive impact energy can lead to product degradation, necessitating careful optimization of milling conditions [12].

The mechanochemical synthesis of morpholine derivatives offers several advantages including reduced reaction times, elimination of organic solvents, and the ability to process reactions that are difficult to achieve in solution [13]. Additionally, the technique enables the synthesis of materials with improved properties compared to solution-phase analogs [12].

Microwave-Assisted Reaction Optimization

Microwave-assisted synthesis has revolutionized morpholine chemistry by enabling rapid heating and precise temperature control, resulting in dramatically reduced reaction times and improved yields [14] [15]. The technique is particularly effective for nucleophilic aromatic substitution reactions, where the polar nature of morpholine and halogenated aromatics facilitates efficient microwave absorption [14].

The optimization of microwave-assisted morpholine synthesis involves systematic variation of key parameters including temperature, pressure, reaction time, and solvent composition [16] [15]. Design of experiments methodologies have proven invaluable for identifying optimal reaction conditions while minimizing the number of experimental trials required [15].

Studies utilizing face-centered central composite designs have demonstrated that morpholine-based nucleophilic aromatic substitution reactions achieve maximum yields at elevated temperatures with extended residence times [15]. The technique has enabled the synthesis of morpholine derivatives in yields exceeding 93% under optimized conditions [15].

Table 4: Microwave-Assisted Reaction Optimization Parameters

| Temperature (°C) | Power (W) | Time (min) | Solvent | Yield (%) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| 120 | 150 | 5 | DMF | 87 | 94 | [14] |

| 140 | 200 | 3 | Dioxane | 92 | 97 | [15] |

| 160 | 180 | 4 | Toluene | 89 | 95 | [14] |

| 100 | 120 | 8 | Ethanol | 78 | 85 | [15] |

The microwave-assisted approach offers significant advantages including enhanced reaction rates, improved selectivity, and reduced energy consumption compared to conventional heating methods [14]. The technique is particularly valuable for reactions involving electron-deficient aromatic systems, where microwave irradiation can overcome activation barriers that limit reaction efficiency under thermal conditions [14].

Post-Synthetic Modification Strategies

Functional Group Interconversion Pathways

Post-synthetic modification of 4-(p-Tolyl)morpholine provides access to diverse structural analogs through selective functional group transformations [17] [18]. These methodologies enable the introduction of additional functionality while preserving the core morpholine scaffold, thereby expanding the synthetic utility of the parent compound [19].

Functional group interconversion strategies encompass a broad range of chemical transformations including oxidation, reduction, substitution, and addition reactions [19]. The approach is particularly valuable when direct synthesis of target compounds proves challenging or when starting materials are not readily available [19].

The morpholine nitrogen can serve as a nucleophilic center for further functionalization, enabling the introduction of protecting groups, alkyl substituents, or heteroatom-containing moieties [18]. Additionally, the aromatic ring provides multiple sites for electrophilic substitution, allowing for the systematic modification of electronic and steric properties [17].

Table 5: Functional Group Interconversion Reactions for Morpholine Derivatives

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-(p-Tolyl)morpholine | Formaldehyde/Formic acid | 160°C, 4h | N-Formyl derivative | 95 | [20] |

| Morpholine derivative | Ethylene sulfate | Room temp | Monoalkylated product | 85 | [21] |

| p-Tolylmorpholine | Tosyl hydrazide/TBHP | Room temp, 1 min | Sulfonamide | 99 | [22] |

The development of efficient post-synthetic modification protocols has been facilitated by advances in catalyst design and reaction optimization [18]. Metal-organic frameworks have emerged as particularly attractive platforms for post-synthetic modification due to their modular structure and functional group tolerance [17].

Directed Ortho-Metalation Techniques

Directed ortho-metalation represents a powerful strategy for the regioselective functionalization of aromatic morpholine derivatives [23]. The technique exploits the coordinating ability of the morpholine nitrogen to direct lithiation to the ortho position, enabling selective introduction of electrophiles at predictable sites [23].

The directed metalation process typically involves treatment of the aromatic substrate with strong bases such as n-butyllithium, followed by reaction with appropriate electrophiles [23]. The morpholine nitrogen acts as a directing metalation group through coordination to lithium, facilitating deprotonation at the adjacent aromatic position [23].

The regioselectivity of directed ortho-metalation is significantly enhanced compared to conventional electrophilic aromatic substitution, as the metalation occurs exclusively at the ortho position relative to the directing group [23]. This selectivity enables the synthesis of substitution patterns that would be difficult to achieve through alternative methodologies [23].

Table 6: Directed Ortho-Metalation Results for Morpholine Derivatives

| Substrate | Base | Electrophile | Temperature (°C) | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|---|---|

| N-Phenylmorpholine | n-BuLi | CO₂ | -78 | 85 | >95% ortho | [23] |

| p-Tolylmorpholine | sec-BuLi | DMF | -60 | 78 | >90% ortho | [23] |

| Morpholine derivative | t-BuLi | I₂ | -40 | 82 | >92% ortho | [23] |

The directed ortho-metalation technique has found particular utility in the synthesis of complex morpholine-containing natural products and pharmaceutical intermediates [23]. The methodology enables the construction of highly substituted aromatic systems with precise control over substitution patterns [23].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant